![molecular formula C15H18F3NO4 B13504887 N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine CAS No. 139520-44-8](/img/structure/B13504887.png)
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These compounds contain leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
化学反应分析
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyloxycarbonyl and trifluoromethyl groups.
科学研究应用
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a proteasome inhibitor, which can block the action of proteasomes, cellular complexes that break down proteins . This makes it a valuable compound for research into treatments for diseases that involve protein degradation.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine involves its role as a proteasome inhibitor. It exerts its effects by binding to the active sites of proteasomes, thereby preventing the breakdown of proteins . This inhibition can lead to the accumulation of proteins within cells, which can have various biological effects depending on the specific proteins involved.
相似化合物的比较
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine can be compared to other similar compounds such as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal . While both compounds contain benzyloxycarbonyl-protected amino groups, this compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity. Other similar compounds include various leucine derivatives that have different protecting groups or additional functional groups.
属性
CAS 编号 |
139520-44-8 |
|---|---|
分子式 |
C15H18F3NO4 |
分子量 |
333.30 g/mol |
IUPAC 名称 |
4-methyl-2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)8-14(12(20)21,15(16,17)18)19-13(22)23-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
InChI 键 |
SHRMXBHWKQDIQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
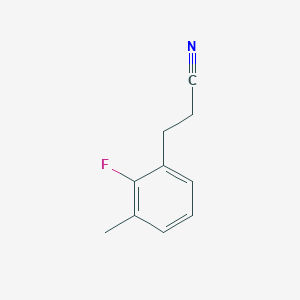
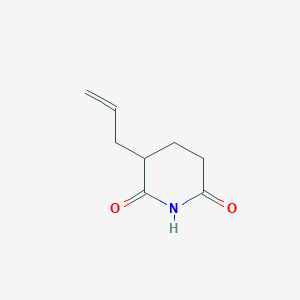
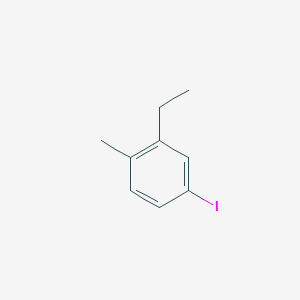
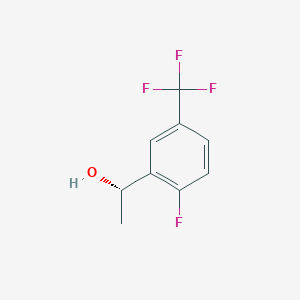
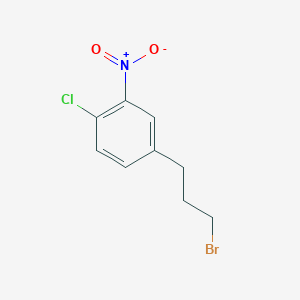
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)
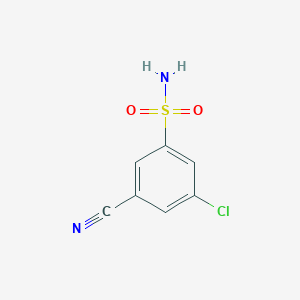

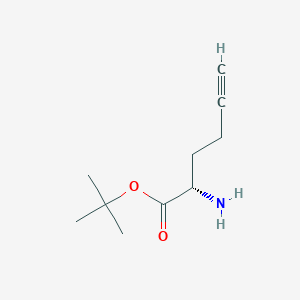
![(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid](/img/structure/B13504895.png)
